

Biosynthesis of 2-Octylcyclopropanecarboxylic acid in organisms

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Compound of Interest

Compound Name: 2-Octylcyclopropanecarboxylic acid

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An In-depth Technical Guide to the Biosynthesis of **2-Octylcyclopropanecarboxylic Acid**

Abstract

Cyclopropane-containing fatty acids (CFAs) represent a unique class of lipids found across various biological systems, from bacteria to mammals, exhibiting diverse physiological roles including antimicrobial activity and biofilm disruption. **2-Octylcyclopropanecarboxylic acid** is a structurally distinct CFA whose biosynthetic origins are not well-defined. This guide provides a comprehensive overview of known CFA biosynthetic pathways and presents a detailed methodological framework for elucidating the specific formation of **2-octylcyclopropanecarboxylic acid**. We synthesize current knowledge with actionable experimental protocols, targeting researchers, biochemists, and drug development professionals seeking to understand, identify, and potentially engineer the production of this molecule.

Introduction: The Enigmatic Structure and Function of Cyclopropane Fatty Acids

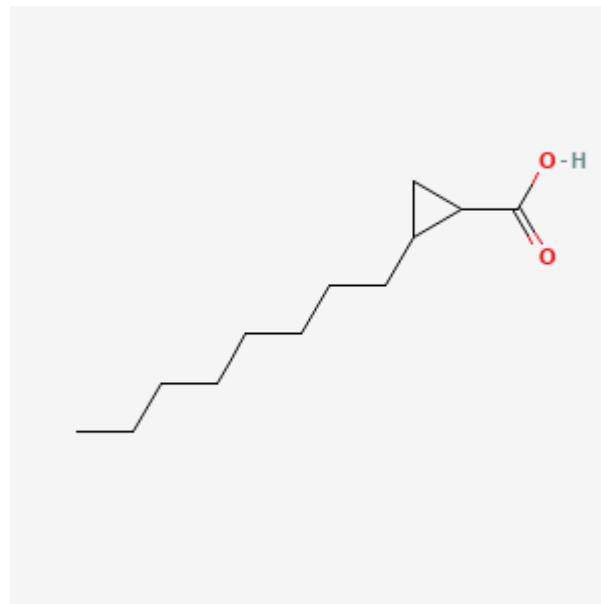
Cyclopropane-containing fatty acids are characterized by a three-membered carbon ring integrated into their aliphatic chain. This structural feature imparts unique physicochemical properties, such as increased steric hindrance and altered membrane fluidity, compared to their unsaturated or saturated counterparts. Natural sources of CFAs include marine bacteria and

cyanobacteria, where they can act as antimicrobial agents[1]. For instance, medium-chain CFAs from the marine bacterium *Labrenzia* sp. 011 inhibit the growth of various bacteria and fungi, including oyster pathogens[1].

The biological relevance of CFAs extends to human health. A related compound, cyclopropaneoctanoic acid 2-hexyl (CPOA2H), has been identified in humans, with elevated levels observed in patients with metabolic diseases linked to hypertriglyceridemia[2]. Studies on HepG2 hepatocytes revealed that CPOA2H significantly upregulates the expression of genes involved in lipid synthesis, particularly the fatty acid synthase (FAS) gene[2]. Furthermore, synthetic analogs like 2-heptylcyclopropane-1-carboxylic acid have demonstrated a potent ability to disperse and inhibit biofilms of pathogenic bacteria such as *Staphylococcus aureus* and *Pseudomonas aeruginosa*, highlighting their therapeutic potential[3][4].

The structure of **2-octylcyclopropanecarboxylic acid** (Figure 1), with a C8 alkyl chain attached to the cyclopropane ring, distinguishes it from more commonly studied CFAs where the cyclopropane ring is located mid-chain. This structural nuance suggests its biosynthesis may follow a non-canonical pathway, the elucidation of which is critical for both fundamental understanding and biotechnological exploitation.

Figure 1: Chemical Structure of **2-Octylcyclopropanecarboxylic acid**



Source: PubChem CID 3251034

Established Biosynthetic Routes to Cyclopropane Rings in Fatty Acids

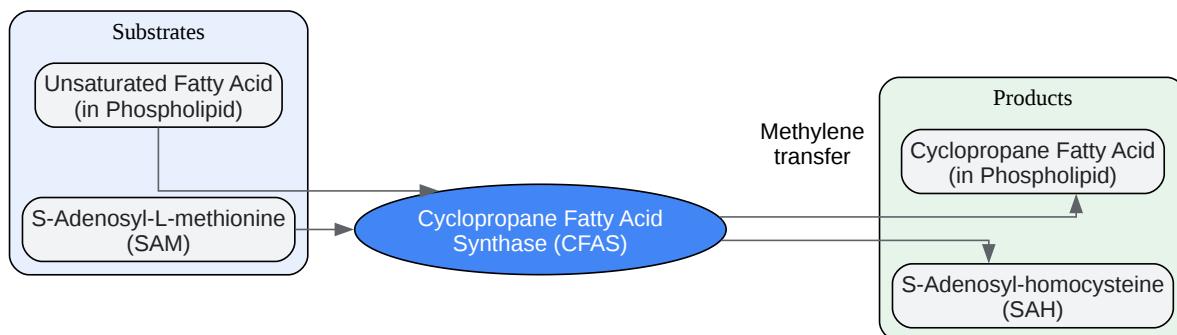
Understanding the potential origins of **2-octylcyclopropanecarboxylic acid** requires a firm grounding in the two primary mechanisms organisms are known to use for CFA synthesis.

Pathway A: The Canonical Cyclopropane Fatty Acid Synthase (CFAS) Pathway

The most well-characterized pathway for CFA formation, prevalent in bacteria like *Escherichia coli*, involves the direct modification of an unsaturated fatty acid (UFA) already incorporated into a phospholipid membrane.

Mechanism: The core of this pathway is the enzyme Cyclopropane Fatty Acid Synthase (CFAS). This enzyme catalyzes the transfer of a methylene group from the universal methyl donor S-adenosyl-L-methionine (SAM) across the double bond of a UFA precursor[1]. The reaction consumes SAM, converting it to S-adenosyl-homocysteine (SAH). The UFA substrate is typically oleic acid (C18:1) or palmitoleic acid (C16:1), leading to the formation of cis-9,10-methyleneoctadecanoic acid (lactobacillic acid) or cis-9,10-methylenehexadecanoic acid, respectively.

Causality behind the Mechanism: This post-synthetic modification strategy is efficient because it directly alters the composition and physical properties of existing membrane phospholipids. This allows bacteria to rapidly adapt their membrane fluidity in response to environmental stresses, such as low pH or the presence of toxic substances.



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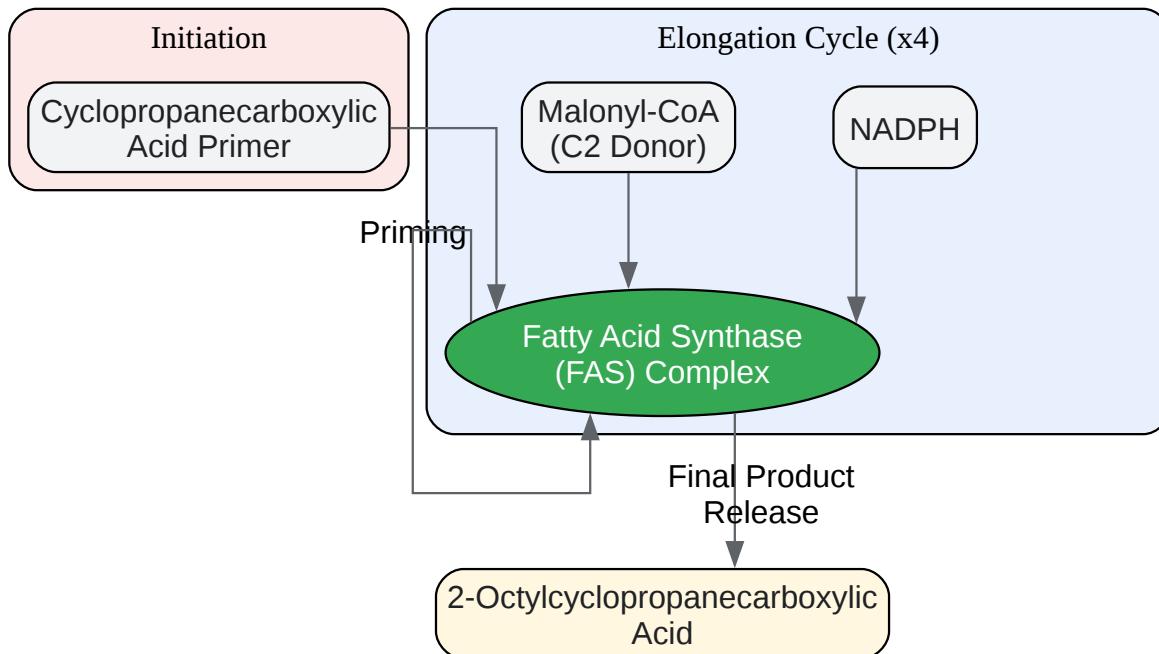
Diagram 1: The canonical CFAS pathway for CFA biosynthesis.

Pathway B: The Primer-Elongation Pathway

An alternative, less common route has been observed in mammalian tissues and certain plants. This pathway utilizes a pre-formed cyclic carboxylic acid as a "primer" for the standard fatty acid synthesis machinery.

Mechanism: In vitro studies with rat and guinea-pig tissues have shown that radiolabeled cyclopropanecarboxylic acid can be incorporated into long-chain fatty acids^{[5][6]}. The cyclopropane ring serves as the starting block (primer) at the ω -position of the fatty acid. The remainder of the aliphatic chain is then built up via the malonate pathway, where C2 units from acetyl-CoA are sequentially added by the fatty acid synthase complex^{[5][6]}. A similar primer mechanism is seen in Flacourtiaceae plants, where (2-cyclopentenyl)carboxylic acid is elongated to produce cyclopentenyl fatty acids^[7].

Causality behind the Hypothesis: The structure of **2-octylcyclopropanecarboxylic acid**, with the alkyl chain attached to the ring, strongly suggests that a primer-elongation mechanism could be at play. In this scenario, cyclopropanecarboxylic acid would be elongated by four C2 units (derived from malonyl-CoA) to form the octyl chain.



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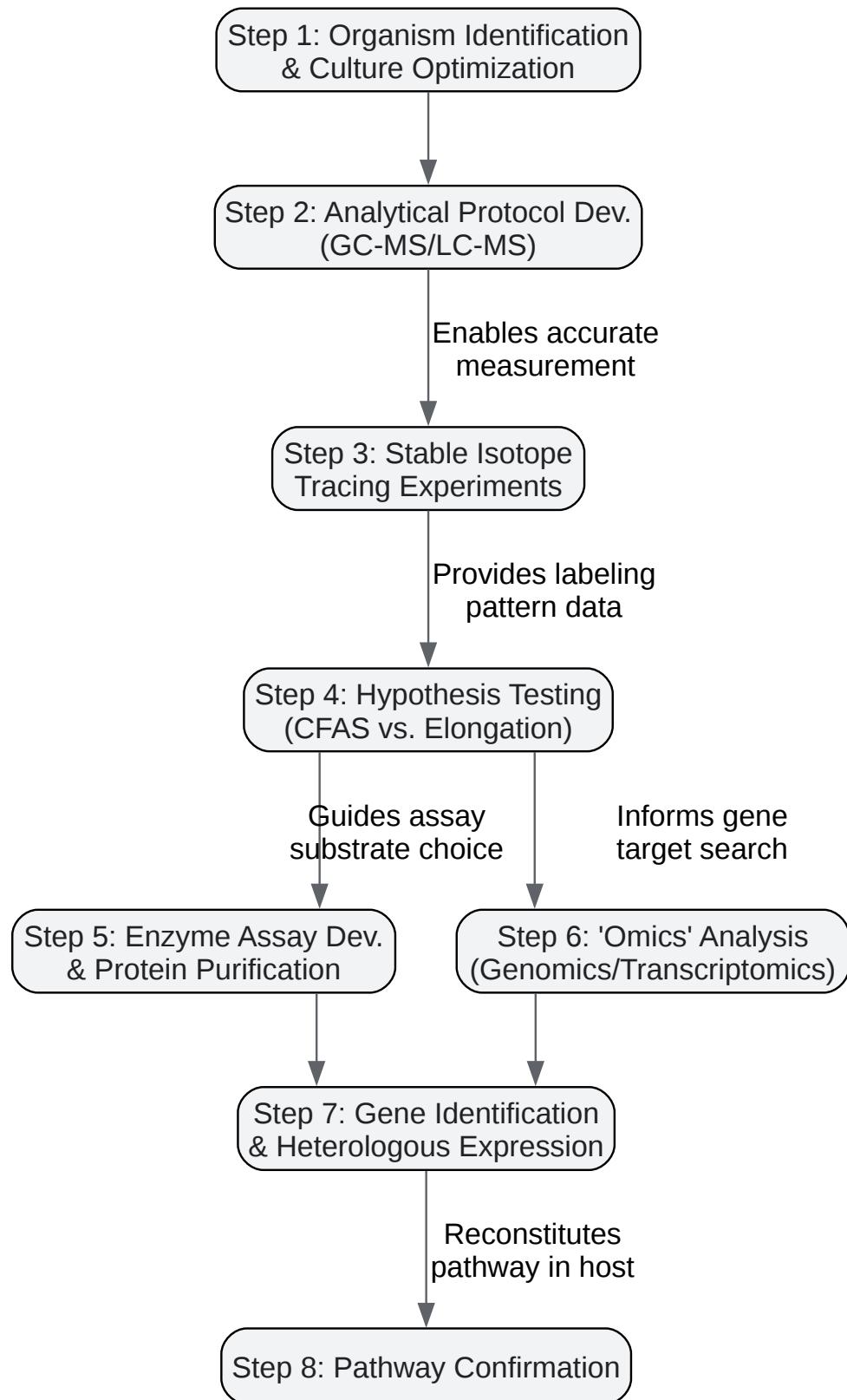
Diagram 2: A hypothetical primer-elongation pathway.

A Technical Guide to Elucidating the Biosynthesis of 2-Octylcyclopropanecarboxylic Acid

For researchers aiming to uncover the specific biosynthetic pathway of **2-octylcyclopropanecarboxylic acid**, a systematic, multi-faceted approach is required. The following sections outline a self-validating experimental workflow.

Workflow Overview

The logical flow involves identifying a producing organism, developing robust analytical methods, using isotope tracing to map precursor-product relationships, and finally, identifying the genetic and enzymatic machinery responsible.

[Click to download full resolution via product page](#)**Diagram 3:** Experimental workflow for pathway elucidation.

Step-by-Step Experimental Protocols

- Objective: To reliably detect and quantify the target molecule from a biological matrix (e.g., bacterial cell pellet, marine sponge tissue).
- Rationale: Accurate quantification is the bedrock of any metabolic study. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile ester provides high sensitivity and structural confirmation.
- Methodology:
 - Lipid Extraction:
 - Homogenize 100 mg of lyophilized biomass in a glass tube.
 - Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol. Use a Teflon-lined cap.
 - Vortex vigorously for 2 minutes and incubate at room temperature for 1 hour with intermittent shaking.
 - Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate phases.
 - Carefully collect the lower organic phase containing the total lipids.
 - Saponification & Derivatization (FAMEs):
 - Evaporate the solvent from the lipid extract under a stream of nitrogen.
 - Add 2 mL of 0.5 M NaOH in methanol. Heat at 80°C for 15 minutes to cleave fatty acids from complex lipids.
 - Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat again at 80°C for 10 minutes. This reaction converts free fatty acids to their corresponding Fatty Acid Methyl Esters (FAMEs).
 - Cool and add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

- Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
- GC-MS Analysis:
 - Column: Use a polar capillary column (e.g., DB-23 or equivalent).
 - Injector: 250°C, splitless mode.
 - Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
 - Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.
 - Identification: The methyl ester of **2-octylcyclopropanecarboxylic acid** will have a specific retention time and a characteristic mass spectrum. The molecular ion [M]⁺ should be at m/z 212.3.
 - Quantification: Use an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction for accurate quantification.
- Objective: To distinguish between the CFAS and Primer-Elongation pathways by tracing the flow of carbon from labeled precursors into the final product.
- Rationale: The labeling pattern in the final product is a direct signature of its biosynthetic origin. This protocol is a self-validating system; if the hypothesis is correct, a predictable labeling pattern will emerge.
- Methodology:
 - Experimental Setup:
 - Prepare three parallel cultures of the producing organism.
 - Culture 1 (Control): Standard growth medium.
 - Culture 2 (Hypothesis A - CFAS): Supplement medium with a ¹³C-labeled unsaturated fatty acid, such as [U-¹³C₁₈]-oleic acid.

- Culture 3 (Hypothesis B - Elongation): Supplement medium with ^{13}C -labeled cyclopropanecarboxylic acid (e.g., [1- ^{13}C]-cyclopropanecarboxylic acid) and unlabeled glucose/acetate as the carbon source.
- Incubation and Harvest: Grow cultures for a defined period to allow for incorporation of the labels. Harvest the biomass by centrifugation.
- Analysis:
 - Extract and derivatize the fatty acids to FAMEs as described in Protocol 1.
 - Analyze the samples by GC-MS.
- Data Interpretation:
 - If Hypothesis A is correct (CFAS Pathway): The **2-octylcyclopropanecarboxylic acid** from Culture 2 will show a significant mass shift corresponding to the incorporation of the labeled precursor (e.g., from a labeled C11 UFA), while Culture 3 will show no labeling.
 - If Hypothesis B is correct (Primer-Elongation Pathway): The product from Culture 3 will show a +1 mass shift (if using [1- ^{13}C]-cyclopropanecarboxylic acid), indicating the primer was incorporated. If fully labeled acetate is co-fed, the octyl chain will also become heavily labeled. The product from Culture 2 will show no labeling. The results provide a clear, falsifiable test of the proposed pathways.

Engineering Microbial Production of 2-Octylcyclopropanecarboxylic Acid

Once the biosynthetic pathway is confirmed, metabolic engineering strategies can be employed to produce **2-octylcyclopropanecarboxylic acid** in a robust industrial host like *S. cerevisiae* or *E. coli*.

Strategy: The general approach involves enhancing the supply of key precursors and expressing the necessary biosynthetic enzymes. This has been successfully demonstrated for the production of other CFAs in yeast[1].

Engineering Strategy	Target Gene/Pathway	Rationale	Reported Impact on CFA Production
Heterologous Expression	E. coli Cyclopropane Fatty Acid Synthase (cfa)	Introduce the core biosynthetic enzyme into the host organism.	Enabled initial production of C16 and C18 CFAs in <i>S. cerevisiae</i> [1].
Precursor Enhancement (UFA)	Overexpression of OLE1 (Fatty Acid Desaturase)	Increase the pool of unsaturated fatty acid substrates for the CFAS enzyme.	Contributed to a fourfold increase in CFA concentration in engineered yeast[1].
Precursor Enhancement (Methyl Donor)	Overexpression of SAM2 (SAM Synthetase)	Boost the availability of S-adenosyl-L-methionine, the methyl donor for the cyclopropanation reaction.	Part of a multi-gene strategy that significantly improved yields[1].
Blocking Competing Pathways	Deletion of TGL3 (Triglyceride Lipase)	Prevent the degradation of the final product by blocking its hydrolysis from storage lipids (triacylglycerols).	Helps to maximize the accumulation of the desired CFA product[1].

Table 1: Metabolic Engineering Strategies for Enhancing CFA Production in *S. cerevisiae*[1]

If the primer-elongation pathway is confirmed for **2-octylcyclopropanecarboxylic acid**, the engineering strategy would shift to:

- Expressing the specific fatty acid synthase system responsible for elongation.
- Engineering a pathway to produce the cyclopropanecarboxylic acid primer *in vivo* or supplying it exogenously.
- Optimizing the flux of malonyl-CoA, the C2 donor for chain elongation.

Conclusion and Future Outlook

The biosynthesis of **2-octylcyclopropanecarboxylic acid** remains an open question of significant scientific and commercial interest. Its unique structure suggests the possibility of a non-canonical primer-elongation pathway, distinct from the well-known CFAS mechanism. The methodological guide presented here provides a robust framework for researchers to systematically investigate and resolve this question. By combining advanced analytical chemistry, stable isotope tracing, and molecular biology, the enzymes and genes responsible for its synthesis can be identified. This knowledge will not only fill a gap in our understanding of lipid metabolism but will also pave the way for the sustainable biotechnological production of this and other high-value cyclopropane-containing molecules for applications in medicine and industry.

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